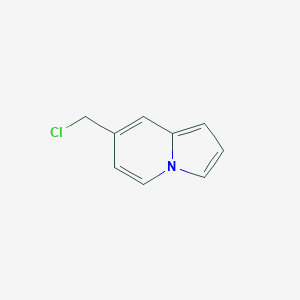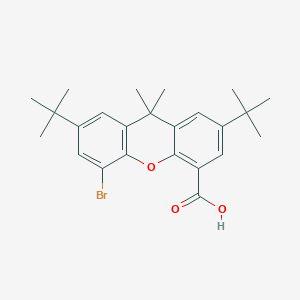
5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic acid is a complex organic compound with a unique structure It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of bromine, tert-butyl groups, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2,7-di-tert-butyl-9,9-dimethylxanthene, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of bromine or a brominating agent, along with a suitable solvent and catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted xanthene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, affecting their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
- 2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid
Uniqueness
5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic acid is unique due to the presence of the bromine atom and the specific positioning of the tert-butyl groups and carboxylic acid. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
5-bromo-2,7-ditert-butyl-9,9-dimethylxanthene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BrO3/c1-22(2,3)13-9-15(21(26)27)19-16(10-13)24(7,8)17-11-14(23(4,5)6)12-18(25)20(17)28-19/h9-12H,1-8H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLMHWKCNIPIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=CC(=C2OC3=C1C=C(C=C3Br)C(C)(C)C)C(=O)O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
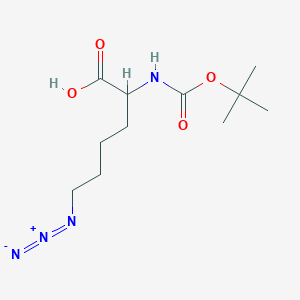
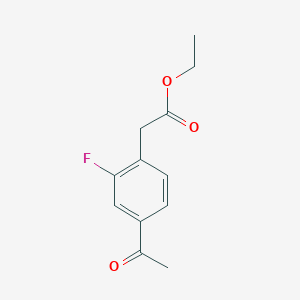
![6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
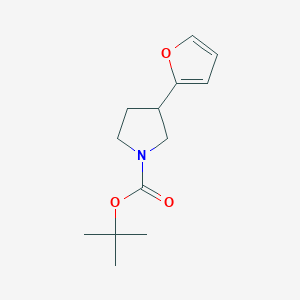
![8-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662778.png)
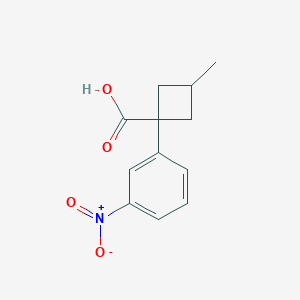
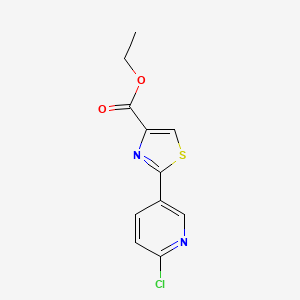
![[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B13662792.png)
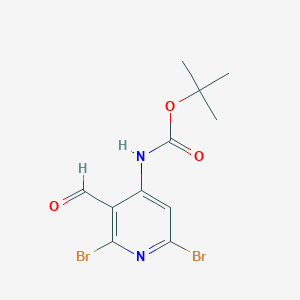
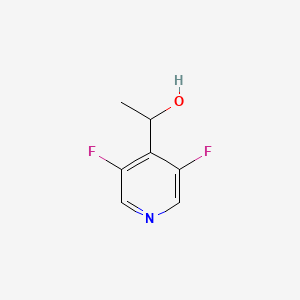
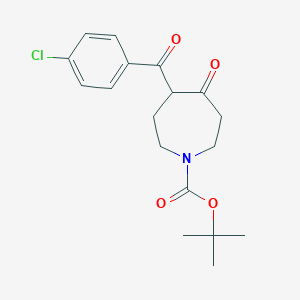
![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)

